1-(2-furoyl)-4-isobutyrylpiperazine
Overview
Description
1-(2-furoyl)-4-isobutyrylpiperazine (FIPI) is a small molecule inhibitor that has been extensively studied in the field of drug discovery. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in the regulation of various cellular processes.
Scientific Research Applications
1-(2-furoyl)-4-isobutyrylpiperazine has been extensively studied in the field of drug discovery due to its potent inhibitory activity against PLD. PLD plays a crucial role in various cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. Therefore, this compound has been investigated as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
1-(2-furoyl)-4-isobutyrylpiperazine exerts its inhibitory activity against PLD by binding to the catalytic site of the enzyme, thereby preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This results in the inhibition of downstream signaling pathways that are regulated by PLD, such as the mTOR pathway, which plays a crucial role in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. It also induces apoptosis in cancer cells and has anti-inflammatory effects. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-furoyl)-4-isobutyrylpiperazine in lab experiments is its high potency and specificity towards PLD. This allows for the selective inhibition of PLD without affecting other cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of 1-(2-furoyl)-4-isobutyrylpiperazine. One area of research is the development of more potent and selective PLD inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the study of the mechanism of action of this compound and its downstream signaling pathways could lead to a better understanding of the role of PLD in various cellular processes.
properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(2)12(16)14-5-7-15(8-6-14)13(17)11-4-3-9-18-11/h3-4,9-10H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECCTIKNEGOJIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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